molecular formula C19H24O3 B14790211 (8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al

(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-al

Cat. No.: B14790211
M. Wt: 300.4 g/mol
InChI Key: XRCFMDPVHKVRDJ-CXOXHQNKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde typically involves multiple steps, starting from simpler steroid precursors. Key steps include:

    Oxidation: Introduction of the oxo groups at positions 3 and 17.

    Aldehyde Formation: Introduction of the carbaldehyde group at position 10.

    Stereochemical Control: Ensuring the correct stereochemistry at the chiral centers (8R, 9S, 10S, 13S, 14S).

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Hydrogenation: To achieve the desired hydrogenation states.

    Selective Oxidation: Using specific oxidizing agents to introduce oxo groups.

    Chromatographic Purification: To isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Functional groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids.

    Reduction: Can yield alcohols.

    Substitution: Can introduce various functional groups, such as halides or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential biological activities, such as hormone-like effects.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (8R,9S,10S,13S,14S)-13-Methyl-3,17-dioxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde involves its interaction with specific molecular targets, such as nuclear receptors. These interactions can lead to changes in gene expression and cellular function. The compound may bind to receptors, causing conformational changes that activate or inhibit downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar four-ring structure.

    Testosterone: Another steroid with similar functional groups but different stereochemistry.

    Cortisol: A steroid hormone with similar oxo groups but different biological activity.

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(10S,13S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C19H24O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10-11,14-16H,2-9H2,1H3/t14?,15?,16?,18-,19+/m0/s1

InChI Key

XRCFMDPVHKVRDJ-CXOXHQNKSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34C=O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C=O

Origin of Product

United States

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